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molecular formula C10H7F3O3 B2958223 Methyl 3-formyl-5-(trifluoromethyl)benzoate CAS No. 959632-17-8

Methyl 3-formyl-5-(trifluoromethyl)benzoate

Cat. No. B2958223
M. Wt: 232.158
InChI Key: YFEHZLHUOABJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846960B2

Procedure details

Preparation 84A: 2-Benzyloxy-4-formyl-benzoic acid methyl ester (384 mg, 86%), LC-ES/MS m/e 293.0 (M+23); Preparation 84B: 4-Formyl-2-trifluoromethyl-benzoic acid methyl ester (1.29 g, 92%), LC-ES/MS m/e 233.3 (M+1); Preparation 84C: 3-Formyl-5-trifluoromethyl-benzoic acid methyl ester (0.5 g, 78%), 1HNMR (CDCl3) (ppm): 3.95 (3H, s), 8.25 (1H, s), 8.5 (1H, s), 8.7 (1H, s), 10.1 (1H, s).
[Compound]
Name
84A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Benzyloxy-4-formyl-benzoic acid methyl ester
Quantity
384 mg
Type
reactant
Reaction Step Two
[Compound]
Name
84B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.29 g
Type
reactant
Reaction Step Four
[Compound]
Name
84C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC(=O)C1C=CC(C=O)=CC=1OCC1C=CC=CC=1.[CH3:21][O:22][C:23](=[O:36])[C:24]1[CH:29]=[CH:28][C:27]([CH:30]=[O:31])=[CH:26][C:25]=1[C:32](F)(F)F.COC(=O)C1C=C(C(F)(F)F)C=C(C=O)C=1>>[CH3:21][O:22][C:23](=[O:36])[C:24]1[CH:29]=[CH:28][C:27]([CH:30]=[O:31])=[CH:26][C:25]=1[CH3:32]

Inputs

Step One
Name
84A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-Benzyloxy-4-formyl-benzoic acid methyl ester
Quantity
384 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C=O)OCC1=CC=CC=C1)=O
Step Three
Name
84B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.29 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C=O)C(F)(F)F)=O
Step Five
Name
84C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)C(F)(F)F)C=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=C(C=C1)C=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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